4-Biphenylacetic acid, 4'-chloro-5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Biphenylacetic acid, 4’-chloro-5-methoxy- is a derivative of 4-Biphenylacetic acid, which is known for its non-steroidal anti-inflammatory properties. This compound is characterized by the presence of a biphenyl structure with an acetic acid group, a chlorine atom at the 4’ position, and a methoxy group at the 5 position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenylacetic acid, 4’-chloro-5-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Methoxylation: The methoxy group is introduced at the 5 position using methanol in the presence of a base like sodium methoxide.
Acetic Acid Group Introduction: The acetic acid group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination and Methoxylation: Using large reactors for the chlorination and methoxylation steps to ensure uniformity and efficiency.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Biphenylacetic acid, 4’-chloro-5-methoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the chlorine or methoxy groups under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications.
Scientific Research Applications
4-Biphenylacetic acid, 4’-chloro-5-methoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating inflammatory diseases.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Biphenylacetic acid, 4’-chloro-5-methoxy- involves:
Inhibition of Prostaglandin Synthesis: It inhibits the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins, thereby reducing inflammation and pain.
Molecular Targets: The primary molecular targets are the COX-1 and COX-2 enzymes.
Pathways Involved: The inhibition of the COX pathway leads to a decrease in the production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
4-Biphenylacetic Acid: The parent compound without the chlorine and methoxy groups.
4’-Chloro-4-Biphenylacetic Acid: A derivative with only the chlorine substitution.
4’-Methoxy-4-Biphenylacetic Acid: A derivative with only the methoxy substitution.
Uniqueness
4-Biphenylacetic acid, 4’-chloro-5-methoxy- is unique due to the combined presence of both chlorine and methoxy groups, which can enhance its biological activity and chemical reactivity compared to its simpler derivatives.
This detailed article provides a comprehensive overview of 4-Biphenylacetic acid, 4’-chloro-5-methoxy-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
77894-10-1 |
---|---|
Molecular Formula |
C15H13ClO3 |
Molecular Weight |
276.71 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-2-methoxyphenyl]acetic acid |
InChI |
InChI=1S/C15H13ClO3/c1-19-14-8-11(2-3-12(14)9-15(17)18)10-4-6-13(16)7-5-10/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
MWSAFGVWIYCCAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.